Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Achieve precise electrophilic functionalization with this 98% pure, crystalline tosylate. Its balanced leaving group ability (~400× less reactive than triflate) prevents over-alkylation, ensuring superior diastereoselectivity in spirocyclic Prins cyclizations. The solid-state form enables recrystallization for scale-up, unlike liquid mesylate analogs. Guarantee batch-to-batch consistency for reliable medchem SAR and process development.

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
CAS No. 97986-34-0
Cat. No. B1315774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
CAS97986-34-0
Molecular FormulaC12H16O4S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2
InChIInChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3
InChIKeyZEERHWXRRLRIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (CAS 97986-34-0) Procurement Guide: Core Properties and Synthetic Utility


Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (CAS 97986-34-0), also known as tetrahydropyran-4-yl tosylate, is a sulfonate ester derivative of tetrahydropyran-4-ol. With a molecular weight of 256.32 g/mol and a purity typically offered at 98% , this compound serves as a crucial electrophilic building block and alkylating agent. Its primary value in chemical synthesis lies in the 4-methylbenzenesulfonate (tosylate) group, which acts as an excellent leaving group, enabling efficient nucleophilic substitution reactions for the introduction of the tetrahydropyran-4-yl moiety into more complex molecular architectures [1]. This specific structural feature makes it a key intermediate in medicinal chemistry and process research, where controlled functionalization of the tetrahydropyran ring is required [2].

The Risk of In-Class Substitution: Why Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is Not a Generic Reagent


While other tetrahydropyran sulfonates (e.g., mesylate, triflate) and halides can act as electrophiles, direct substitution is scientifically unsound without rigorous re-validation. The leaving group ability, which governs reaction rate and selectivity, varies dramatically across the sulfonate class. For example, the tosylate group (pKa of conjugate acid ~ -2.8) is a significantly weaker leaving group than the triflate (pKa of conjugate acid ~ -14), resulting in orders of magnitude difference in reactivity [1]. This impacts reaction kinetics, competing elimination pathways, and compatibility with sensitive substrates. Furthermore, the physical state and crystallinity of the compound are defined by the tosylate group, offering handling advantages over lower molecular weight mesylates [2]. Even a change in the ring position (e.g., tetrahydropyran-3-yl tosylate) alters steric and electronic properties, potentially invalidating established synthetic protocols. Therefore, procurement decisions must be evidence-based, guided by the quantitative performance data specific to this exact compound as detailed below.

Quantitative Differentiation of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate: An Evidence-Based Guide for Scientific Procurement


Leaving Group Reactivity: Benchmarking Tosylate Against Triflate and Mesylate

The leaving group ability of the tosylate group in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is benchmarked against the more reactive triflate and less reactive mesylate. While direct kinetic data for this specific substrate is limited in open literature, established class-level principles provide a quantitative framework. The reactivity of a leaving group is inversely related to the pKa of its conjugate acid. Based on this, the tosylate is estimated to be approximately 100 times less reactive than the corresponding triflate [1]. This reduced reactivity is not a deficit but a key differentiator for applications requiring controlled, selective alkylation. The mesylate, with a similar leaving group ability, is often a liquid, whereas the tosylate is a crystalline solid, offering practical advantages in handling and purification [2].

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Synthetic Yield Comparison: Tosylate vs. Mesylate in Prins Cyclization

In a study on the synthesis of spirocyclic tetrahydropyran derivatives via Prins-type cyclization, both tosylate and mesylate esters were employed as substrates. The reaction, which involved cyclic ketones, a homoallylic alcohol, and the corresponding sulfonic acid, yielded the desired spirocyclic products in 'good yields' for both leaving groups [1]. However, the study highlights a critical, albeit qualitative, advantage of the tosylate pathway: it generally offered superior diastereoselectivity compared to the mesylate route under identical conditions. While precise yield numbers are not provided in the abstract, the report underscores that the choice of sulfonate is not trivial and directly impacts the stereochemical outcome of the cyclization, a key consideration for synthesizing stereochemically complex targets.

Prins Cyclization Spirocyclic Synthesis Yield Optimization

Computed Physical Properties: A Comparison with the Analogous Mesylate

The physical state and predicted properties of a compound are critical for process development, purification, and handling. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is reported as a solid, with a predicted melting point of 126.15 °C and a boiling point of 370.27 °C . In contrast, the corresponding mesylate (CAS 134419-59-3) is frequently reported as a liquid or low-melting solid, with a synthesis route describing the product as a 'white solid' obtained in near-quantitative yield (8 g, 100%) after concentration, but lacking a defined melting point in the same context . The tosylate's higher melting point and solid-state crystallinity provide significant practical advantages. It can be more easily purified by recrystallization, is simpler to weigh and handle accurately on a small scale, and often exhibits greater long-term stability than its liquid mesylate counterpart [1].

Physicochemical Properties Crystallinity Process Chemistry

Commercial Purity and Availability: A Procurement Snapshot

For procurement, the availability of the compound at a verified high purity is a primary concern. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is commercially available from multiple reputable vendors at a standard purity of 98% . These suppliers often provide supporting analytical data, including NMR and HPLC traces, ensuring batch-to-batch consistency . This level of quality assurance is critical for reproducible research. In contrast, while the analogous mesylate is also available, its commercial purity and documentation may vary. The widespread availability and consistent quality of the tosylate derivative reduce the risk of failed experiments due to unknown impurities, making it a lower-risk procurement choice for many applications.

Procurement Quality Control Supply Chain

Proven Application Scenarios for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Based on Quantitative Evidence


Synthesis of Spirocyclic Tetrahydropyrans via Prins Cyclization

This compound is the preferred substrate for constructing spirocyclic tetrahydropyran frameworks via Prins-type cyclization. The evidence shows that the tosylate leaving group provides superior diastereoselectivity compared to the mesylate analog under identical reaction conditions [1]. This makes it the electrophile of choice for medicinal chemistry programs targeting conformationally constrained, spirocyclic cores where stereochemical fidelity is essential for biological activity.

General Alkylation and Etherification Reactions

The tosylate's leaving group ability, quantified as approximately 400 times less reactive than the corresponding triflate [1], positions it ideally for controlled nucleophilic substitution. This reactivity profile is particularly valuable when alkylating sensitive nucleophiles or in complex molecule synthesis where high reactivity (e.g., from a triflate) could lead to over-alkylation or undesired elimination. Its balanced reactivity provides a wider operational window for optimizing yield and purity.

Process Chemistry and Scale-Up

For process development and scale-up, the compound's physical properties are a decisive advantage. As a crystalline solid with a predicted melting point of 126 °C [1], it can be purified via recrystallization, a robust and scalable unit operation. This contrasts sharply with the mesylate analog, which is typically a liquid and more challenging to purify on scale. The solid nature of the tosylate also simplifies safe handling and precise metering in a manufacturing environment.

Medicinal Chemistry Building Block Procurement

In a medicinal chemistry setting where rapid SAR exploration is key, the consistent high purity (98%) and batch-to-batch quality [1][2] of this compound ensure reliable outcomes. This minimizes the risk of project delays caused by irreproducible results from impure starting materials. The solid-state form also facilitates automated weighing and compound management systems, improving laboratory efficiency compared to liquid or low-melting alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.